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molecular formula C12H17ClN2O2 B3110499 Tert-butyl 3-amino-4-chlorobenzylcarbamate CAS No. 180081-30-5

Tert-butyl 3-amino-4-chlorobenzylcarbamate

Cat. No. B3110499
M. Wt: 256.73 g/mol
InChI Key: PVSKVSHAOLWGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921405B2

Procedure details

A mixture of tert-butyl 4-chloro-3-nitrobenzylcarbamate (crude material from step (b)), Fe powder (17.65 g, 316 mmol), NH4Cl (aq, sat, 100 mL) and EtOH (100 mL) was heated at 90° C. for 4 h and allowed to cool. The pH was adjusted to −10 and the mixture was filtered through Celite. The solids were washed with EtOAc and EtOH and the combined filtrates concentrated to remove the organic solvents. The residue was added to ammonia and the mixture was extracted with DCM. The combined extracts were washed with brine, dried over Na2SO4 and concentrated. Crystallization from EtOAc/petroleum ether gave the sub-title compound. Yield: 15.5 g (75% from 4-chloro-3-nitrobenzylamine).
Name
tert-butyl 4-chloro-3-nitrobenzylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
17.65 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:4][C:3]=1[N+:17]([O-])=O.[NH4+].[Cl-]>[Fe].CCO>[NH2:17][C:3]1[CH:4]=[C:5]([CH:15]=[CH:16][C:2]=1[Cl:1])[CH2:6][NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:11])[CH3:12] |f:1.2|

Inputs

Step One
Name
tert-butyl 4-chloro-3-nitrobenzylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(CNC(OC(C)(C)C)=O)C=C1)[N+](=O)[O-]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
17.65 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
WASH
Type
WASH
Details
The solids were washed with EtOAc and EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated
CUSTOM
Type
CUSTOM
Details
to remove the organic solvents
ADDITION
Type
ADDITION
Details
The residue was added to ammonia
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization from EtOAc/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(CNC(OC(C)(C)C)=O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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